![molecular formula C25H22FN3O B2969046 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one CAS No. 847177-07-5](/img/structure/B2969046.png)
4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one
説明
The compound 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with two key moieties:
- Benzimidazole group: Modified at the 1-position with a 4-fluorobenzyl chain.
- Aryl group: An m-tolyl (3-methylphenyl) group at the 1-position of the pyrrolidinone ring.
特性
IUPAC Name |
4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O/c1-17-5-4-6-21(13-17)28-16-19(14-24(28)30)25-27-22-7-2-3-8-23(22)29(25)15-18-9-11-20(26)12-10-18/h2-13,19H,14-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRBFGOYOBZVPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with 4-fluorobenzaldehyde under acidic conditions.
Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring can be introduced via a cyclization reaction involving an appropriate amine and a ketone or aldehyde precursor.
Final Coupling Step: The final step involves coupling the benzimidazole intermediate with the pyrrolidinone intermediate under basic conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidinone moieties.
Reduction: Reduction reactions can occur at the fluorobenzyl group, potentially converting it to a benzyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or alkanes.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for binding studies and molecular docking experiments.
Medicine
In medicinal chemistry, 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one may be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one would depend on its specific application. In a medicinal context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
類似化合物との比較
Substituent Variations on the Benzimidazole Moiety
The benzimidazole ring is a common scaffold in medicinal chemistry. Key analogs and their substituents include:
Key Observations :
Variations in the Aryl Group on Pyrrolidin-2-one
The aryl group attached to the pyrrolidinone core significantly impacts biological activity:
Key Observations :
Physicochemical and Spectral Properties
Spectral data from analogs provides insights:
- ¹H NMR : The NH proton of benzimidazole resonates at δ 10.8–11.0 ppm, while aromatic protons appear between δ 6.4–7.8 ppm .
- ¹³C NMR: The pyrrolidinone carbonyl is observed at δ 173 ppm, and benzimidazole carbons at δ 160–165 ppm .
- IR : Stretching frequencies for C=O (1720 cm⁻¹) and C=N (1686 cm⁻¹) are consistent across derivatives .
生物活性
4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is a compound of interest due to its potential pharmacological applications, particularly in the modulation of neurotransmitter systems. This article reviews its biological activity, focusing on its effects on GABA-A receptors, metabolic stability, and potential therapeutic uses.
- Molecular Formula : C28H31FN4
- Molecular Weight : 442.6 g/mol
- CAS Number : 1417794-15-0
GABA-A Receptor Modulation
Recent studies have identified compounds related to benzo[d]imidazole as positive allosteric modulators (PAMs) of the GABA-A receptor. These compounds demonstrate enhanced metabolic stability and reduced hepatotoxicity compared to traditional benzodiazepines, making them promising candidates for treating neurological disorders.
Key Findings :
- The compound interacts preferentially with the α1/γ2 interface of the GABA-A receptor, which is crucial for its pharmacological effects .
- Compounds derived from 2-(4-fluorophenyl)-1H-benzo[d]imidazole showed significant PAM activity, enhancing GABAergic transmission in neuronal cultures .
Metabolic Stability
Metabolic studies indicate that the compound exhibits improved stability compared to other known GABA-A receptor modulators. For instance, when tested with human liver microsomes (HLMs), it retained a higher percentage of the parent compound after incubation, suggesting lower rates of biotransformation and potential for reduced side effects associated with rapid metabolism .
Compound | Percentage Remaining After 120 min |
---|---|
Alpidem | 38.60% |
Compound 9 | 90% |
Compound 23 | Not specified |
Case Studies and Research Findings
- Study on Metabolic Pathways :
-
Comparative Analysis with Traditional Modulators :
- In comparison to traditional benzodiazepines, compounds derived from benzo[d]imidazole scaffolds showed a favorable safety profile, with reduced hepatotoxicity and better pharmacokinetic properties. This makes them suitable candidates for further development in treating anxiety and seizure disorders .
- In Vivo Studies :
Q & A
Q. What are the standard synthetic routes for 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one, and how are intermediates characterized?
The compound is typically synthesized via multi-step reactions involving:
- Condensation : Reaction of 4-fluorobenzyl-substituted benzimidazole precursors with m-tolylpyrrolidinone derivatives under basic conditions (e.g., K₂CO₃) .
- Intermediate isolation : Key intermediates like 1-(4-fluorobenzyl)-2-chloro-benzimidazole are purified via column chromatography and characterized using ¹H/¹³C NMR and ESI-MS .
- Final step : Cyclization or coupling reactions (e.g., SNAr amination) to form the pyrrolidin-2-one core .
Q. Which spectroscopic and thermal analysis methods are critical for structural validation?
- NMR spectroscopy : ¹H NMR (e.g., δ 5.56 ppm for benzyl-CH₂, aromatic protons at δ 7.0–8.3 ppm) and ¹³C NMR confirm substituent positions .
- Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, with degradation onset temperatures >200°C for related benzimidazole derivatives .
Advanced Research Questions
Q. How can unexpected reaction pathways during synthesis be investigated and mitigated?
During SNAr amination, competing reactions like N-demethylation or self-catalyzed diarylation may occur, leading to byproducts (e.g., ). To address this:
- Mechanistic probes : Use LC-MS to track intermediates and isotopic labeling (e.g., ¹⁵N) to study reaction pathways .
- Kinetic studies : Monitor reaction progress under varying temperatures and catalysts to identify rate-limiting steps .
- Computational modeling : DFT calculations predict energy barriers for competing pathways .
Q. What strategies optimize solubility and pharmacokinetic (PK) properties for in vivo studies?
- Salt formation : Co-crystallization with maleic acid improves aqueous solubility (e.g., dimaleate salts in ).
- ADME profiling : Measure CYP450 inhibition (e.g., CYP3A4), plasma protein binding, and metabolic stability using hepatocyte assays .
- Formulation : Use lipid-based nanoparticles or cyclodextrin complexes for low-solubility derivatives .
Q. How are computational docking studies designed to predict biological targets?
- Target selection : Prioritize kinases (e.g., IGF-1R, ALK) or GPCRs (e.g., histamine receptors) based on structural analogs ().
- Docking protocols : Use AutoDock Vina with crystal structures (e.g., PDB: A1IZ8) to model ligand-receptor interactions .
- Validation : Compare predicted binding affinities with experimental IC₅₀ values from kinase inhibition assays .
Q. How should researchers resolve contradictory data in bioactivity assays?
- Reproducibility checks : Validate assays across multiple labs (e.g., fluorescence-based vs. radiometric kinase assays) .
- Structure-activity relationship (SAR) analysis : Test analogs with systematic substitutions (e.g., fluorobenzyl vs. chlorobenzyl groups) to isolate key pharmacophores .
- Orthogonal techniques : Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Methodological Tables
Q. Table 1: Key Characterization Data for Related Compounds
Property | Method | Example Data (From Evidence) |
---|---|---|
Melting Point | DSC/TGA | 185–187°C (for 3g in ) |
Fluorescence | Spectrofluorometry | λₑₓ/λₑₘ = 350/450 nm |
CYP3A4 Inhibition | Microsomal assay | IC₅₀ = 0.5 µM (BMS-695735 ) |
Q. Table 2: Reaction Optimization Parameters
Variable | Impact on Yield/Selectivity | Example Adjustment |
---|---|---|
Temperature | Higher temps accelerate SNAr | 80°C → 90°C reduces byproducts |
Catalyst | Pd(OAc)₂ vs. PdCl₂ | PdCl₂ improves coupling efficiency |
Solvent | DMF vs. THF | THF reduces side reactions |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。